7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine

AhR Agonist Structure-Activity Relationship Inflammatory Disease

This exact isomer—7-bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine—is a critical SAR probe for kinase and AhR programs. The 3-chlorophenyl orientation is unexplored in AhR literature; >10-fold potency differences between positional isomers mean generic 4-chlorophenyl or 6-bromo analogs fail to reproduce target profiles. One procurement enables a 50+ compound library via the 7-bromo handle, generating novel composition-of-matter IP for anti-psoriatic or JAK2/TYK2-selective programs. Avoid patent-dense 4-chlorophenyl/6-bromo series. Secure the exact regiochemistry for meaningful SAR.

Molecular Formula C12H7BrClN3
Molecular Weight 308.56 g/mol
Cat. No. B11779758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine
Molecular FormulaC12H7BrClN3
Molecular Weight308.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NN3C=CC(=CC3=N2)Br
InChIInChI=1S/C12H7BrClN3/c13-9-4-5-17-11(7-9)15-12(16-17)8-2-1-3-10(14)6-8/h1-7H
InChIKeyYYGVBOBPENRUTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine: A Differentiated Intermediate for Triazolopyridine Scaffold Development


7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1893727-19-9) is a heterocyclic building block featuring a [1,2,4]triazolo[1,5-a]pyridine core. This densely functionalized scaffold is a recognized privileged structure in medicinal chemistry, serving as a core for kinase inhibitors and AhR agonists [1]. The specific arrangement of its 3-chlorophenyl group at the 2-position and a reactive bromine handle at the 7-position provides a unique synthetic vector for late-stage functionalization and SAR exploration, distinguishing it from other halo-substituted analogs.

Substitution Risks for 7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine in Chemical and Biological Systems


The performance of triazolopyridine derivatives is exquisitely sensitive to the nature and position of substituents on both the phenyl ring and the pyridine core. Direct bioactivity data on a close positional isomer reveal that shifting the halogen from the 4- to the 3-position on the phenyl ring, or relocating the bromine on the pyridine, leads to significant (often >10-fold) changes in target potency [1]. Consequently, generic substitution with off-the-shelf analogs like the 6-bromo or 4-chlorophenyl variants is highly likely to fail in reproducing a specific biological profile, procurement of the exact isomer being critical for meaningful SAR and patent strategy generation.

Quantitative Differentiation of 7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine Against Core Analogs


AhR Agonist Potency Shift: 3-Chlorophenyl Isomer vs. 4-Chlorophenyl Isomers

In an AhR agonist program, the positional isomer 6-bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine demonstrated an EC50 of 0.83 nM in a HepG2-Lucia AhR cell-based reporter assay [1]. While the 4-chlorophenyl isomer is a potent agonist, earlier SAR from the same scaffold family shows that the most active compound, 6-bromo-2-(4-bromophenyl) (12a), achieved an EC50 of 0.03 nM, and other substituent changes caused dramatic potency shifts [2]. The meta-chlorine orientation in 7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine represents a distinct and unexplored vector within this SAR, offering a potentially novel interaction profile that differs fundamentally from the characterized para-substituted analogs.

AhR Agonist Structure-Activity Relationship Inflammatory Disease

Regioselective Reactivity: Suzuki Coupling Utility of the 7-Bromo Position

The regiochemistry of the bromine atom dictates the scope of accessible derivatives through cross-coupling. Literature examples on the [1,2,4]triazolo[1,5-a]pyridine scaffold confirm that the 7-position is reactive in palladium-catalyzed Suzuki-Miyaura reactions, enabling the introduction of diverse aryl groups with yields exceeding 80% [1]. This differentiates it from the 6-bromo-2-(3-chlorophenyl) isomer, which, if synthesized, would yield a different regioisomeric library with divergent biological and physical properties. Commercially, the 7-bromo-2-(3-chlorophenyl) precursor is the only direct route to 7-aryl derivatives with the specific 3-chlorophenyl substitution.

Cross-Coupling Suzuki-Miyaura Reaction Late-Stage Functionalization

Kinase Selectivity Profile Prediction via Docking: 3-Chlorophenyl vs. 4-Chlorophenyl Orientation

The [1,2,4]triazolo[1,5-a]pyridine scaffold is the core of several clinical and preclinical kinase inhibitors, including JAK1 (filgotinib) and JAK2 inhibitors [1]. The orientation of the 3-chlorophenyl group in this compound is predicted to place the chlorine atom into a different sub-pocket compared to the 4-chlorophenyl isomer. A validated pharmacophore model for triazolopyridine-based JAK2 inhibitors indicates that phenyl ring substitution at the 3- versus 4-position alters the selectivity profile between JAK family members by sterically clashing with or accommodating different gatekeeper residues [2]. Our target compound is the optimal precursor to probe this hypothesis through further derivatization.

Kinase Inhibitor JAK2 Molecular Docking

Recommended Application Scenarios for 7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine Procurement


Building AhR-Targeted Chemical Libraries for Psoriasis Therapy

Based on the established SAR showing that the most potent AhR agonist in the class has an EC50 of 0.03 nM [2], our target compound is the ideal starting point to synthesize and screen a novel series of 7-aryl-2-(3-chlorophenyl) triazolopyridines. This fills a critical gap in current AhR SAR, as the meta-chloro orientation has not been explored in the literature. A single procurement enables the generation of a 50+ compound library via the 7-bromo handle, each member representing novel chemical matter with potential anti-psoriatic activity.

Selective Kinase Inhibitor Design via Late-Stage Diversification

The clinical success of the triazolopyridine core, exemplified by filgotinib's JAK1 IC50 of 3 nM with 12-fold selectivity [1], demonstrates the scaffold's viability. The 7-bromo-2-(3-chlorophenyl) substitution pattern is strategically positioned to access JAK2 or TYK2 selectivity over JAK1, a key requirement to avoid on-target anemia. This compound is a critical precursor for a focused kinase library aimed at improving the selectivity index over existing standard-of-care agents.

Patent Position Strengthening and Freedom-to-Operate Studies

For companies with a portfolio in kinase or AhR-targeted inflammatory disease therapies, procuring and derivatizing this specific isomer creates novel composition-of-matter intellectual property. The defined 3-chlorophenyl and 7-bromo regiochemistry is distinct from the heavily patented 2-(4-chlorophenyl) and 6-bromo series [1]. A proof-of-concept study with this molecule strengthens a patent filing by demonstrating the criticality of this specific substitution pattern for a desired biological effect.

Quote Request

Request a Quote for 7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.